molecular formula C16H23NO2 B1660100 3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one CAS No. 71556-72-4

3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one

Cat. No.: B1660100
CAS No.: 71556-72-4
M. Wt: 261.36 g/mol
InChI Key: AFBQUXAODCBPRJ-UHFFFAOYSA-N
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Description

3-Ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

71556-72-4

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

3-ethyl-3-(3-methoxyphenyl)-1-methylazepan-2-one

InChI

InChI=1S/C16H23NO2/c1-4-16(10-5-6-11-17(2)15(16)18)13-8-7-9-14(12-13)19-3/h7-9,12H,4-6,10-11H2,1-3H3

InChI Key

AFBQUXAODCBPRJ-UHFFFAOYSA-N

SMILES

CCC1(CCCCN(C1=O)C)C2=CC(=CC=C2)OC

Canonical SMILES

CCC1(CCCCN(C1=O)C)C2=CC(=CC=C2)OC

71556-72-4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

a solution of butyl lithium (0.05 mole) in hexane (31.25 ml) was treated with 2,2,6,6-tetramethylpiperidine (8.5 ml), followed by dry tetrahydrofuran ("THF"; 100 ml) under an inert atmosphere at 0° C. The mixture was treated with a solution of N-methylcaprolactam (6.25 ml, 50 mM) in THF (20 ml) and stirred for 30 minutes. A solution of butyl lithium (0.05 mole) in hexane (31.25 ml), was added and the mixture stirred for 15 minutes. A solution of o-chloroanisole (6.2 ml) in THF (20 ml) was added slowly, the mixture stirred for 1.5 hours and treated with ethyl iodide (5.15 ml). After one hour, the reaction was quenched with water (100 ml) and the solvents removed under reduced pressure. The residue was partitioned between 2 N HCl (200 ml) and toluene (250 ml). The organic layer was washed with brine, dried and the solvents removed under reduced pressure, to give 3-ethylhexahydro-3-(3 -methoxyphenyl)-1-methyl-2H-azepin-2-one (5.5 g) b.p. 140°/0.1 mm. Recrystallisation from diisopropyl ether gave pure title compound (5.0 g) m.p. 68°-69° C., identical with authentic material.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
31.25 mL
Type
solvent
Reaction Step Two
Quantity
6.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.05 mol
Type
reactant
Reaction Step Four
Quantity
31.25 mL
Type
solvent
Reaction Step Four
Quantity
6.2 mL
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
5.15 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

2,2,6,6-tetramethylpiperidine (8.48 g) was added dropwise with cooling and stirring under nitrogen to a solution of butyl lithium (0.05 mole) in hexane (31.25 ml) and tetrahydrofuran (15 ml). 3-Ethylhexahydro-1-methyl-2H-azepin-2-one (7.75 g) in dry tetrahydrofuran (20 ml) was added. On completion of this addition a further portion of butyl lithium (0.06 mole) in hexane (37.5 ml) was added with cooling. After ten minutes o-chloroanisole (8.54 g) was added dropwise in tetrahydrofuran (20 ml). The reaction was then stirred at ambient temperature for c.a. 20 hours. The reaction mixture was poured into water, and the tetrahydrofuran removed under reduced pressure. After acidifying with 5 M hydrochloric acid the mixture was extracted with toluene. Toluene extracts were washed with water, dried (MgSO4) and after removal of the solvent the product distilled affording 2.37 g, b.p. 150°-170° C. at 0.6 mm. Corrected by purity by g.l.c. assay, the yield of the title compound was 15.8%.
Quantity
8.48 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.05 mol
Type
reactant
Reaction Step Three
Quantity
31.25 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
7.75 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0.06 mol
Type
reactant
Reaction Step Five
Quantity
37.5 mL
Type
solvent
Reaction Step Five
Quantity
8.54 g
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one (4.66 g) in dry toluene (25 ml) was added dropwise to a stirred suspension of sodium amide (1.0 g) in dry toluene (50 ml). The reaction mixture was heated to reflux, ammonia was evolved and the reaction mixture became red. After refluxing for 2 hours dry tetrahydrofuran (20 ml) was added, the mixture cooled and ethyl iodide (3.7 g) added. A white precipitate was formed and the red colour rapidly disappeared. The reaction mixture was heated under reflux for 2 hours, cooled and decomposed by the addition of water. The aqueous phase was separated and the organic layer washed with saturated sodium chloride solution, dried over anhydrous magnesium sulphate and evaporated affording an oil which crystallised from diisopropyl ether to give the title compound (3.29 g), m.p. 62°-64° C.
Quantity
4.66 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
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Quantity
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Type
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Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

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